

Ramiprilat-d5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Ramiprilat-d5*

Cat. No.: *B15556913*

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An In-depth Whitepaper on the Core Principles and Applications of **Ramiprilat-d5** in Bioanalytical Research

This technical guide provides a comprehensive overview of **Ramiprilat-d5**, a deuterated stable isotope-labeled internal standard, for researchers, scientists, and drug development professionals. The document details its primary applications, physicochemical properties, and the methodologies for its use in quantitative bioanalysis. Furthermore, it elucidates the mechanism of action of its non-labeled counterpart, Ramiprilat, within the Renin-Angiotensin-Aldosterone System (RAAS).

Introduction to Ramiprilat-d5

Ramiprilat-d5 is the deuterium-labeled form of Ramiprilat. Ramiprilat is the active diacid metabolite of the prodrug Ramipril, a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor.[1] Ramipril is widely prescribed for the treatment of hypertension, heart failure, and diabetic kidney disease.[2][3] Due to its therapeutic significance, accurate quantification of Ramipril and Ramiprilat in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.

The primary and critical use of **Ramiprilat-d5** is as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). [1] Its structural and physicochemical properties are nearly identical to Ramiprilat, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability and enhancing the accuracy and precision of quantitative results.

Data Presentation: Physicochemical Properties

A summary of the key quantitative data for Ramiprilat and its deuterated analog is presented in the table below for easy comparison.

Property	Ramiprilat	Ramiprilat-d5
Molecular Formula	C ₂₁ H ₂₈ N ₂ O ₅	C ₂₁ H ₂₃ D ₅ N ₂ O ₅
Molecular Weight	388.45 g/mol	393.49 g/mol
CAS Number	87269-97-4	1356837-92-7
Appearance	White Solid	White Solid
Storage	2-8°C Refrigerator	2-8°C Refrigerator

Experimental Protocols: Bioanalytical Method for Ramipril and Ramiprilat Quantification

This section provides a detailed, synthesized experimental protocol for the simultaneous quantification of Ramipril and Ramiprilat in human plasma using **Ramiprilat-d5** as an internal standard with LC-MS/MS. This protocol is based on methodologies described in peer-reviewed scientific literature.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Ramipril and Ramiprilat from plasma samples.[\[5\]](#)[\[7\]](#)

- **Sample Aliquoting:** In a microcentrifuge tube, add 100 µL of human plasma.
- **Internal Standard Spiking:** Add 10 µL of a 100 ng/mL methanolic solution of **Ramiprilat-d5** to the plasma sample.
- **Precipitation:** Add 300 µL of methanol to the sample.
- **Vortexing:** Vortex the mixture for 15 minutes to ensure thorough mixing and protein precipitation.

- Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new tube.
- Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in 100 μ L of the mobile phase.
- Filtration: Filter the reconstituted sample before injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters for the analysis of Ramipril and Ramiprilat.

Table 1: Liquid Chromatography Parameters

Parameter	Value
LC System	Agilent 1290 Infinity II HPLC or equivalent
Column	Enable C18 G (150 mm \times 4.6 mm, 5 μ m) or equivalent
Mobile Phase	Methanol:0.1% Formic Acid in Water (85:15, v/v)
Flow Rate	0.5 mL/min
Injection Volume	25 μ L
Column Temperature	Ambient
Run Time	Approximately 8 minutes

Table 2: Mass Spectrometry Parameters

Parameter	Value
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	5500 V
Temperature	500 °C
Curtain Gas (N ₂) **	35 psi
Collision Gas	Medium
Ion Source Gas 1 (N ₂)	40 psi
Ion Source Gas 2 (N ₂) **	50 psi

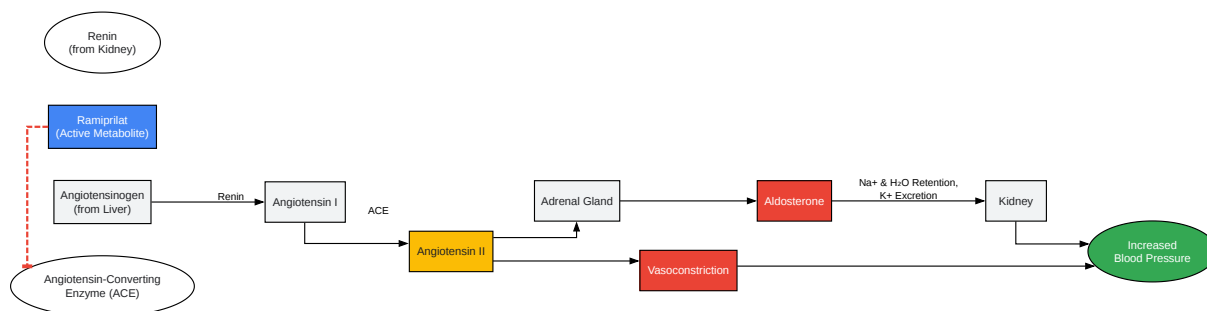
Table 3: MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Ramipril	417.2	234.1
Ramiprilat	389.2	206.1
Ramiprilat-d5	394.2	211.1

Mandatory Visualization

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the RAAS pathway and the point of inhibition by Ramiprilat.

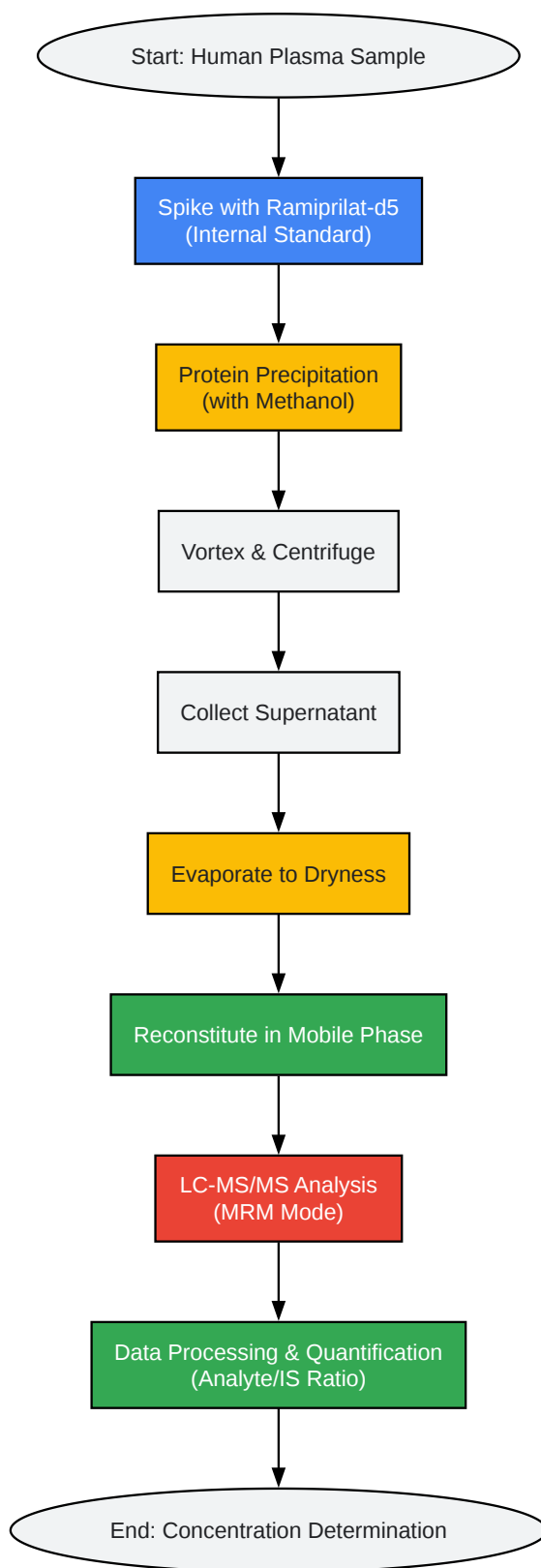


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Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Ramiprilat on ACE.

Experimental Workflow: Bioanalytical Procedure

The diagram below outlines the logical flow of the experimental protocol for the quantification of Ramipril and Ramiprilat.



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Caption: A streamlined workflow for the bioanalysis of Ramipril and Ramiprilat using **Ramiprilat-d5**.

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